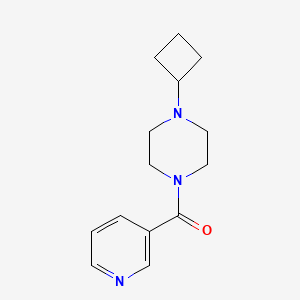
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone, also known as CP-868,596, is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. This compound is known to have a high affinity for the receptor tyrosine kinase c-Met, which is involved in various cellular processes such as cell growth, proliferation, and survival.
作用機序
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone is a small molecule inhibitor that binds to the ATP-binding site of the c-Met receptor tyrosine kinase. This binding prevents the activation of the receptor and downstream signaling pathways, which are involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
Biochemical and Physiological Effects
The inhibition of c-Met by this compound has been shown to have anti-tumor effects in preclinical studies. In addition, the compound has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and asthma. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
実験室実験の利点と制限
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has several advantages for lab experiments. The compound has a high affinity for the c-Met receptor tyrosine kinase, which makes it a useful tool for studying the role of this receptor in various cellular processes. In addition, the compound has been shown to have anti-tumor effects in preclinical studies, which makes it a potential therapeutic drug for cancer.
One limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups. In addition, the compound has not yet been tested in clinical trials, which means that its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone. One direction is the further investigation of the compound's anti-tumor effects in preclinical studies. In addition, the compound's potential use as a therapeutic drug for other diseases such as rheumatoid arthritis and Parkinson's disease should be explored.
Another future direction is the development of more potent and selective c-Met inhibitors. This compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, but more selective inhibitors could have fewer off-target effects and be more effective as therapeutic drugs.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use as a therapeutic drug. The compound has a high affinity for the c-Met receptor tyrosine kinase, which is involved in various cellular processes such as cell growth, proliferation, and survival. The inhibition of c-Met by this compound has been shown to have anti-tumor effects in preclinical studies, and the compound has also been shown to have anti-inflammatory and neuroprotective effects in animal models. While there are limitations to the use of this compound in lab experiments, there are several future directions for the study of this compound, including the investigation of its potential use as a therapeutic drug for other diseases and the development of more potent and selective c-Met inhibitors.
合成法
The synthesis of (4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone was first reported in 2006 by Pfizer Inc. The synthesis involves a series of steps starting with the reaction of 3-chloro-4-fluoropyridine with cyclobutylamine to form the corresponding pyridine derivative. This intermediate is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the key intermediate, which is then reduced to the final product using palladium on carbon as a catalyst.
科学的研究の応用
(4-Cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential use as a therapeutic drug. The compound has been shown to have a high affinity for the c-Met receptor tyrosine kinase, which is overexpressed in various types of cancer. The inhibition of c-Met has been shown to have anti-tumor effects in preclinical studies.
特性
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(12-3-2-6-15-11-12)17-9-7-16(8-10-17)13-4-1-5-13/h2-3,6,11,13H,1,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRUTBKTVRGXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde](/img/structure/B2440446.png)
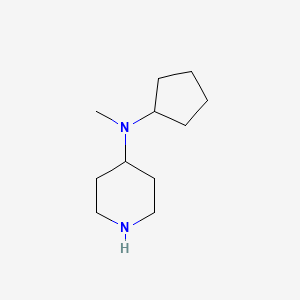
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-4-ol](/img/structure/B2440448.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2440450.png)
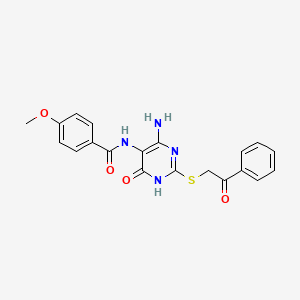
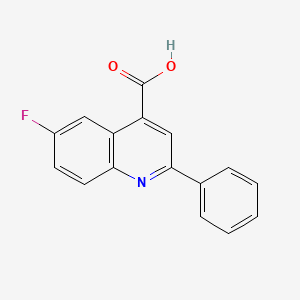
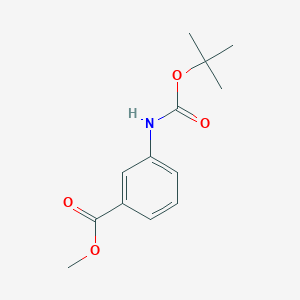
![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2440458.png)
![1-(adamantan-1-yl)-3-{2-[3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2440459.png)
![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)
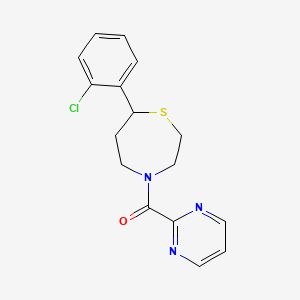
![2-chloro-N-[2-(4-methylpiperidin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2440468.png)